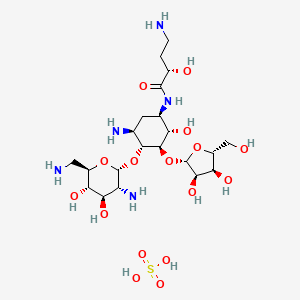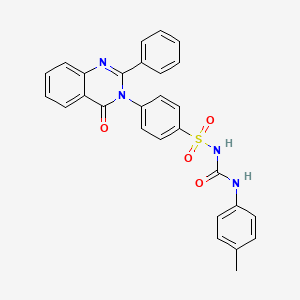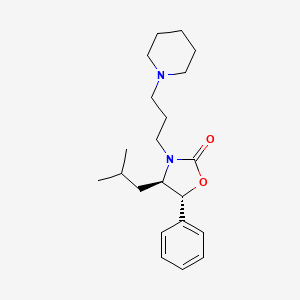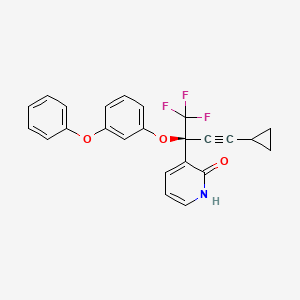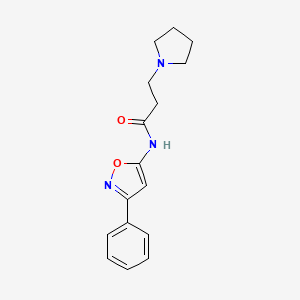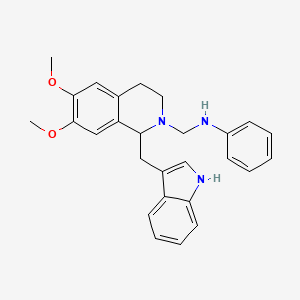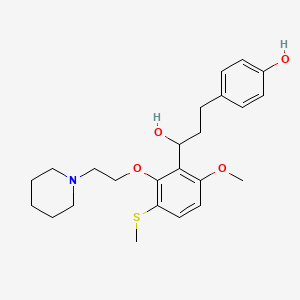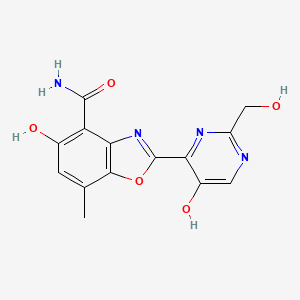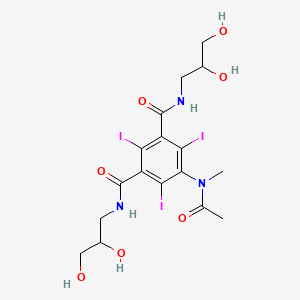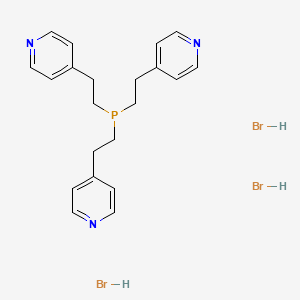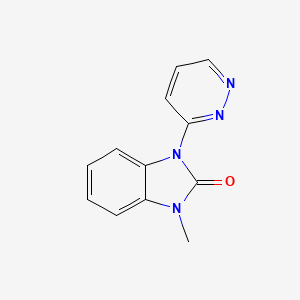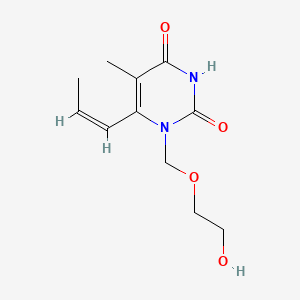
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)-: is a synthetic organic compound belonging to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with a hydroxyethoxy methyl group, a methyl group, and a propenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of the Hydroxyethoxy Methyl Group: This step involves the alkylation of the pyrimidinedione core with a suitable hydroxyethoxy methylating agent, such as 2-chloroethanol, in the presence of a base like sodium hydride.
Addition of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide and a strong base like potassium carbonate.
Incorporation of the Propenyl Group: The propenyl group is typically added through a Wittig reaction, where a phosphonium ylide reacts with the pyrimidinedione core to form the desired propenyl-substituted product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinedione core, potentially converting them to hydroxyl groups.
Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation Products: Epoxides, diols.
Reduction Products: Hydroxyl-substituted pyrimidinediones.
Substitution Products: Various nucleophile-substituted derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in drug development.
Medicine:
Drug Development: Its unique structure makes it a potential lead compound for the development of new pharmaceuticals, particularly antiviral and anticancer agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The hydroxyethoxy methyl group and propenyl group play crucial roles in its binding affinity and specificity. The compound may also interfere with nucleic acid synthesis by mimicking natural nucleotides, leading to the incorporation of faulty bases and subsequent disruption of DNA or RNA function.
類似化合物との比較
- 1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione
- 1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione
Comparison:
- Structural Differences: The similar compounds listed above differ in the substituents attached to the pyrimidinedione core. For example, one has a benzyloxy benzyl group, while another has a phenylthio group.
- Unique Properties: The presence of the propenyl group in 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)- imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs.
- Applications: While all these compounds may share some applications in enzyme inhibition and drug development, the specific substituents can significantly influence their efficacy, selectivity, and overall utility in various fields.
特性
CAS番号 |
131194-18-8 |
|---|---|
分子式 |
C11H16N2O4 |
分子量 |
240.26 g/mol |
IUPAC名 |
1-(2-hydroxyethoxymethyl)-5-methyl-6-[(Z)-prop-1-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4/c1-3-4-9-8(2)10(15)12-11(16)13(9)7-17-6-5-14/h3-4,14H,5-7H2,1-2H3,(H,12,15,16)/b4-3- |
InChIキー |
LEKVAAOSHBGFQT-ARJAWSKDSA-N |
異性体SMILES |
C/C=C\C1=C(C(=O)NC(=O)N1COCCO)C |
正規SMILES |
CC=CC1=C(C(=O)NC(=O)N1COCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


